Superior Alcohol Dehydrogenation Conversion with CF₃CO₂H vs. CH₃CO₂H as Co-Catalyst
In the dehydrogenation of 2-decanol at 130 °C using 1 mol% RuH₂(CO)(PPh₃)₃ as precursor, the use of 12 equivalents of CF₃CO₂H (which generates the target bis(trifluoroacetate) complex in situ) achieved 77% conversion, whereas the same loading of CH₃CO₂H gave only 41% conversion under identical conditions [1]. This represents a 1.88-fold improvement in substrate conversion attributable directly to the trifluoroacetate ligand environment. The yield differential was even more pronounced: 58% yield with CF₃CO₂H vs. 33% with CH₃CO₂H, despite comparable selectivity (75% vs. 81%) [1].
| Evidence Dimension | Catalytic dehydrogenation conversion and yield of 2-decanol |
|---|---|
| Target Compound Data | 77% conversion, 58% yield, 75% selectivity (12 equiv CF₃CO₂H, 1 mol% Ru precursor, 130°C, 5 h) |
| Comparator Or Baseline | CH₃CO₂H co-catalyst: 41% conversion, 33% yield, 81% selectivity (same conditions) |
| Quantified Difference | 1.88× higher conversion; 1.76× higher yield |
| Conditions | Neat 2-decanol, 1 mol% RuH₂(CO)(PPh₃)₃, 130 °C, 5 h, solvent-free |
Why This Matters
This directly quantifies the catalytic advantage conferred by the trifluoroacetate ligand over acetate, demonstrating that procurement of the CF₃-containing complex is essential for achieving practical conversion rates in acceptorless alcohol dehydrogenation.
- [1] Ligthart, G. B. W. L.; Meijer, R. H.; Donners, M. P. J.; Meuldijk, J.; Vekemans, J. A. J. M.; Hulshof, L. A. Highly Sustainable Catalytic Dehydrogenation of Alcohols with Evolution of Hydrogen Gas. Tetrahedron Letters, 2003, 44 (7), 1507–1509. (Table 2) View Source
